N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide
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Description
Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Thiazoles have been the subject of much research due to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of α-haloketones with thioamides . The substituents on the thiazole ring can greatly affect the biological outcomes . For example, the replacement of an NH2 group with a substituted phenyl ring can significantly increase the antibacterial activity of the synthesized thiazole derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial Activities
Thiazoles and their derivatives, including compounds similar to N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide, have been explored for their antimicrobial activities. In one study, the synthesis of thiazoles and their fused derivatives was investigated, revealing significant in vitro antimicrobial activity against various bacterial and fungal isolates (Wardkhan et al., 2008). Another research focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop them as antibacterial agents, indicating the potential of these compounds in the field of antimicrobial research (Azab et al., 2013).
Anticancer and VEGFR-2 Inhibition
Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, closely related to the compound , have been synthesized and evaluated for their anticancer activity. Some of these compounds showed significant cytotoxicity against various cancer cell lines and were found to be effective inhibitors of the vascular endothelial growth factor receptor (VEGFR-2), which is crucial in cancer treatment strategies (Ghorab et al., 2016).
Carbonic Anhydrase Inhibition
Research has also been conducted on polymethoxylated-pyrazoline benzene sulfonamides, which are structurally related to the compound of interest. These compounds exhibited inhibitory effects on carbonic anhydrase isoenzymes and showed selective cytotoxic activities on tumor and non-tumor cell lines, suggesting their potential in therapeutic applications (Kucukoglu et al., 2016).
Antiviral Activity
In the context of antiviral research, studies on derivatives of thiophene sulfonamides have shown that some compounds possess anti-tobacco mosaic virus activity. This suggests the potential use of these compounds in the development of new antiviral drugs (Chen et al., 2010).
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S3/c1-22-14-6-5-12(10-15(14)23-2)17-19-13(11-25-17)7-8-18-26(20,21)16-4-3-9-24-16/h3-6,9-11,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQXUYMIMFGIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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